Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
CAS No.: 124937-62-8
Cat. No.: VC21194896
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124937-62-8 |
|---|---|
| Molecular Formula | C18H20O3 |
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate |
| Standard InChI | InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3 |
| Standard InChI Key | BJQJPTJDNINOMT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
Structural Characteristics
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate contains a propionate backbone with two aromatic rings—one phenyl group and one substituted phenyl group featuring methoxy and methyl substituents. The chemical structure includes a chiral center at the carbon connecting the two aromatic rings, though this stereocenter is typically undefined in commercial preparations . The compound's molecular formula is C₁₈H₂₀O₃, indicating a total of 18 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms.
The structural representation can be described using various nomenclature systems:
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IUPAC Name: methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
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Standard InChI: InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3
Identification Parameters
The compound is registered and can be identified through several standardized parameters as presented in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 124937-62-8 |
| PubChem CID | 11335096 |
| Molecular Weight | 284.3 g/mol |
| Exact Mass | 284.14124450 Da |
| DTXSID | 20462767 |
Table 1: Identification parameters for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Physical and Chemical Properties
Computed Properties
The physical and chemical properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, both experimentally determined and computationally predicted, provide important insights into its behavior in various chemical environments. These properties are essential for understanding its reactivity, solubility, and potential applications in synthetic chemistry.
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 3.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 6 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 35.5 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 21 | Computed by PubChem |
| Complexity | 322 | Computed by Cactvs 3.4.8.18 |
| Undefined Atom Stereocenter Count | 1 | Computed by PubChem |
Table 2: Computed physical and chemical properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
The XLogP3-AA value of 3.8 indicates that the compound has relatively high lipophilicity, suggesting good membrane permeability but limited water solubility . The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence its intermolecular interactions and solubility profile. The six rotatable bonds contribute to the compound's conformational flexibility, which can impact its binding characteristics in biological systems .
Structural Features with Functional Significance
The compound possesses several structural features that determine its reactivity and functional characteristics:
Synthesis and Preparation
Synthetic Routes
The synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate can be achieved through various chemical reactions. One significant synthetic pathway involves the functionalization of phenolic compounds or their derivatives. The compound serves as an important intermediate in the synthetic pathway leading to pharmaceutical compounds, particularly in the synthesis of tolterodine tartrate .
According to patent literature, the compound can be prepared through controlled reaction conditions involving specific intermediates. The optimization of reaction parameters, such as temperature, solvent selection, and catalyst use, has been described to enhance the yield and purity of the final product.
Chemical Transformations
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate undergoes several key transformations in synthetic processes:
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Reduction of the ester group: The compound can be reduced to form 3-(2-methoxy-5-methylphenyl)-3-phenyl propanol using reducing agents such as sodium borohydride in the presence of acidic reagents like methanesulfonic acid, sulfuric acid, or trifluoroacetic acid .
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The reduction reaction is typically conducted at elevated temperatures (60-75°C) for 8-10 hours in solvents such as dioxane, tetrahydrofuran (THF), ethylene glycol dimethyl ether, methyl t-butyl ether, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or dimethylacetamide .
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Further transformation of the resulting alcohol involves conversion of the hydroxyl group to a good leaving group using reagents such as p-toluenesulfonyl chloride, methanesulfonyl chloride, or p-nitrobenzenesulfonyl chloride in the presence of bases like triethylamine, trimethylamine, or pyridine .
These transformations highlight the compound's role as a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Applications and Significance
Role in Pharmaceutical Synthesis
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate holds significant importance in pharmaceutical synthesis, particularly as a precursor in the preparation of tolterodine tartrate . Tolterodine is a muscarinic receptor antagonist used for the treatment of overactive bladder syndrome, making the synthetic pathway involving this compound clinically relevant.
The compound's undefined stereocenter at the carbon connecting the two aromatic rings is of particular interest in pharmaceutical applications, as the stereochemistry can influence the biological activity of the final drug product. Controlled manipulation of this stereocenter during synthesis can potentially lead to stereoisomers with different pharmacological profiles .
Intermediate in Chemical Processes
Beyond its role in pharmaceutical synthesis, Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate serves as a valuable intermediate in various chemical processes. Its functional groups—particularly the ester moiety and the substituents on the aromatic rings—provide multiple sites for chemical transformations, making it a versatile building block in organic synthesis.
The compound's utility extends to the development of novel synthetic methodologies, where it can serve as a model substrate for exploring new reaction conditions, catalysts, or transformation pathways. Such investigations contribute to the advancement of synthetic organic chemistry and the expansion of available tools for creating complex molecules.
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